4-Aminopyrido[3,4-d]pyridazin-1(2H)-one
Overview
Description
4-Aminopyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and has been studied for its role as a core scaffold in the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Another approach involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, resulting in functionalized pyridazines with high regiocontrol . Additionally, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables the efficient synthesis of 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products are often characterized by their enhanced biological activities and potential therapeutic applications.
Scientific Research Applications
4-Aminopyrido[3,4-d]pyridazin-1(2H)-one has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Industry: Its unique chemical properties make it suitable for use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, as an FABP4 inhibitor, the compound binds to the fatty acid-binding protein, thereby preventing the protein from interacting with its natural ligands . This inhibition can lead to reduced lipid accumulation and improved metabolic profiles, making it a potential therapeutic agent for metabolic diseases.
Comparison with Similar Compounds
4-Aminopyrido[3,4-d]pyridazin-1(2H)-one can be compared with other similar compounds, such as:
4,5-Dihydro-3(2H)pyridazinones: These compounds, including CI-914 and pimobendan, are known for their positive inotropic and antihypertensive effects.
The uniqueness of this compound lies in its specific structural features and its potential as an FABP4 inhibitor, which distinguishes it from other related compounds.
Properties
IUPAC Name |
4-amino-2H-pyrido[3,4-d]pyridazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-5-3-9-2-1-4(5)7(12)11-10-6/h1-3H,(H2,8,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKWMEMXDRMRAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NN=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515817 | |
Record name | 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87544-87-4 | |
Record name | 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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